molecular formula C18H18ClNO4 B2664628 2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide CAS No. 2034585-24-3

2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide

Cat. No.: B2664628
CAS No.: 2034585-24-3
M. Wt: 347.8
InChI Key: LHSHDIHNBSCGJI-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide group, a phenyl group, and a dioxin group .


Molecular Structure Analysis

The molecular structure of similar compounds is largely planar, but slightly kinked . This could also be the case for the compound .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For example, compounds with similar structures have been used as quorum sensing inhibitors .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • A study conducted by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, closely related to the chemical structure , examined their vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, as well as exhibiting notable non-linear optical activity, which is crucial for photovoltaic applications. The molecular docking studies further indicated significant binding interactions with Cyclooxygenase 1, suggesting potential therapeutic uses (Mary et al., 2020).

Antitumor Activity Evaluation

  • Research on benzothiazole derivatives, which share structural similarities with the compound , revealed considerable antitumor activity against certain cancer cell lines. This synthesis and evaluation suggest the potential for these compounds to contribute to cancer treatment strategies (Yurttaş et al., 2015).

Potential Pesticides

  • Olszewska et al. (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, presenting these organic compounds as potential pesticides. Their powder diffraction data provides a foundation for further exploration into their use in agricultural applications (Olszewska et al., 2009).

Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This research underscores the potential for similar compounds to be used in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Anthelmintic Activity

  • Kumar and Sahoo (2014) synthesized and evaluated N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide for anthelmintic activity, indicating potential use in treating parasitic worm infections (Kumar & Sahoo, 2014).

Environmental Friendly Drug Design

  • A green approach in the design and discovery of analgesic and antipyretic agents was explored by Reddy et al. (2014), focusing on 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This emphasizes the environmental considerations in synthesizing new drugs with potential analgesic and antipyretic properties (Reddy et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of available data .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-14-4-2-1-3-12(14)10-18(22)20-11-15(21)13-5-6-16-17(9-13)24-8-7-23-16/h1-6,9,15,21H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHDIHNBSCGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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